Megazol
CAS No.: 19622-55-0
Cat. No.: VC0534909
Molecular Formula: C6H6N6O2S
Molecular Weight: 226.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19622-55-0 |
|---|---|
| Molecular Formula | C6H6N6O2S |
| Molecular Weight | 226.22 g/mol |
| IUPAC Name | 5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C6H6N6O2S/c1-11-3(12(13)14)2-8-4(11)5-9-10-6(7)15-5/h2H,1H3,(H2,7,10) |
| Standard InChI Key | VDZZTXBMKRQEPO-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |
| Canonical SMILES | CN1C(=CN=C1C2=NN=C(S2)N)[N+](=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Megazol (CAS: 19622-55-0) features a nitroimidazole core fused to a 1,3,4-thiadiazole ring, with a molecular weight of 226.22 g/mol . Key structural attributes include:
-
Nitro group (-NO₂): Critical for redox activation and antiparasitic activity.
-
Thiadiazole ring: Enhances stability and modulates electronic properties.
-
Amino group (-NH₂): Participates in hydrogen bonding and target interactions.
The compound’s solubility is limited in aqueous media but improves in polar aprotic solvents like dimethylformamide (DMF). Spectroscopic data (IR, NMR, HR-MS) confirm its structure, with characteristic peaks for nitro (1525 cm⁻¹) and amine (3123 cm⁻¹) groups .
Synthesis and Optimization
Synthetic Routes
The 2014 synthesis by Albuquerque et al. outlines a four-step route starting from 1-methylimidazole :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyanation | BrCN, DMAP, DMF, 40°C | 45% |
| 2 | Cyclization | Thiosemicarbazide, CF₃COOH, 60°C | 40% |
| 3 | Nitration & Acetylation | HNO₃/H₂SO₄, (CH₃CO)₂O, 0°C | 70% |
| 4 | Deacetylation | HCl, reflux | 70% |
Structural Analogues
Bioisosteric replacement of the thiadiazole sulfur with nitrogen (yielding a 1,2,4-triazole) reduced antiparasitic activity, underscoring the importance of the thiadiazole moiety . Halogen or alkyl substitutions at the imidazole 4-position abolished activity entirely .
Mechanism of Action
Inhibition of Macromolecular Synthesis
In T. cruzi amastigotes, megazol inhibits protein synthesis (91% at 10 μM) more potently than DNA (45%) or RNA (32%) synthesis . Comparatively, nifurtimox and benznidazole showed <2% inhibition of protein synthesis at equivalent doses .
Pharmacological Profile
In Vitro and In Vivo Efficacy
| Organism | IC₅₀ (μM) | Model | Reference |
|---|---|---|---|
| T. brucei (procyclic) | 0.28 | Cell proliferation | |
| T. cruzi (amastigote) | 0.15 | [³H]-leucine uptake | |
| T. b. gambiense | 0.01 μg/mL | Mouse acute infection |
In murine models, megazol cured acute T. b. brucei infections but required combination therapy (e.g., suramin) for central nervous system involvement .
Toxicity and Limitations
-
Genotoxicity: Positive in comet assays (human lymphocytes), linked to nitro radical-mediated DNA damage .
-
Mutagenicity: Ames test positivity limits clinical use despite efficacy .
| Drug | Resistance Factor (Procyclic) | Resistance Factor (Bloodstream) |
|---|---|---|
| Megazol | 105x | 21x |
| Nifurtimox | 7.6x | 6.2x |
| Melarsoprol | 1.1x | 2.3x |
Efflux pumps and thiol metabolism (e.g., trypanothione) were unchanged in resistant strains .
Recent Advances and Therapeutic Innovations
Theranostic Metal Complexes
Rhenium(I) and technetium(I) complexes with megazol derivatives ([ReBr(CO)₃L]) showed enhanced activity against T. cruzi (IC₅₀ = 0.8 μM vs. 12.4 μM for benznidazole) and high selectivity indices (>50) . These complexes also exhibited affinity for T. cruzi Old Yellow Enzyme, a potential biomarker .
Combination Therapies
Co-administration with buthionine sulfoximine (BSO), a glutathione synthesis inhibitor, reduced megazol’s IC₅₀ by 50% in resistant strains, suggesting synergism via thiol depletion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume